LY294002

Description

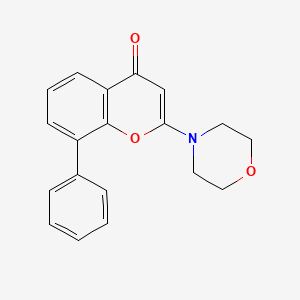

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-8-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQHHVNHHHRRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042650 | |

| Record name | LY294002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154447-36-6 | |

| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-294002 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 154447-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LY294002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-294002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Function of LY294002: A Technical Guide to a Seminal PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY294002 is a potent and cell-permeable morpholino-based chemical compound that has been instrumental in elucidating the function of the phosphoinositide 3-kinase (PI3K) signaling pathway. As a reversible and competitive inhibitor of the ATP-binding site of PI3K enzymes, this compound has been widely adopted in cell biology research to investigate the myriad of cellular processes regulated by the PI3K/Akt/mTOR axis. This technical guide provides an in-depth overview of the function of this compound in cells, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.

Mechanism of Action

This compound's primary function is the inhibition of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases that play a critical role in signal transduction. By competing with ATP for the kinase domain of PI3Ks, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] The generation of PIP3 is a crucial step in the activation of numerous downstream signaling pathways, most notably the Akt (also known as Protein Kinase B, PKB) and mammalian target of rapamycin (mTOR) pathways.

The inhibition of PI3K by this compound leads to a cascade of downstream effects, including:

-

Inhibition of Akt Activation: Reduced levels of PIP3 prevent the recruitment and subsequent phosphorylation of Akt at the plasma membrane, thereby inhibiting its kinase activity.[1]

-

Modulation of the mTOR Pathway: As a key downstream effector of Akt, the inhibition of Akt by this compound consequently suppresses the activity of the mTOR signaling complex 1 (mTORC1), a master regulator of cell growth and proliferation.[2][3]

-

Induction of Apoptosis and Autophagy: By disrupting the pro-survival signals mediated by the PI3K/Akt pathway, this compound can induce programmed cell death (apoptosis) and cellular self-digestion (autophagy) in various cell types.[4][5]

-

Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, typically at the G1 phase, thereby inhibiting cell proliferation.[5]

While this compound is a powerful tool for studying PI3K signaling, it is important to note that it is not entirely specific. It has been shown to inhibit other kinases, such as DNA-dependent protein kinase (DNA-PK), Casein Kinase 2 (CK2), and mTOR itself, albeit at different concentrations.[4][6][7]

Quantitative Data

The inhibitory activity of this compound against various kinases is concentration-dependent. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

| Target Kinase | IC50 Value (µM) | Reference(s) |

| PI3Kα | 0.5 | [4][6] |

| PI3Kβ | 0.97 | [4][6] |

| PI3Kδ | 0.57 | [4][6] |

| PI3K (general) | 1.40 | [1][7] |

| DNA-PK | 1.4 | [4][6] |

| CK2 | 0.098 | [4][6] |

| mTOR | ~2.0 (in some contexts) | [5] |

Signaling Pathway Diagram

The following diagram illustrates the central role of PI3K in the signaling cascade and the point of intervention for this compound.

Experimental Protocols

The following are generalized protocols for key experiments frequently performed using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Treatment with this compound

Objective: To treat cultured cells with this compound to inhibit PI3K signaling.

Materials:

-

Cultured cells in appropriate growth medium

-

This compound (stock solution typically prepared in DMSO)

-

Vehicle control (DMSO)

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare working concentrations of this compound by diluting the stock solution in fresh growth medium. A typical working concentration ranges from 10 to 50 µM.

-

Prepare a vehicle control by adding the same volume of DMSO to fresh growth medium as used for the highest concentration of this compound.

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired period (e.g., 1, 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, proceed with downstream assays such as Western blotting, cell viability assays, or migration assays.

Western Blot Analysis of Akt Phosphorylation

Objective: To assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation status of Akt.

Materials:

-

Cell lysates from this compound- and vehicle-treated cells

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt and a loading control to ensure equal protein loading.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

-

Cells seeded in a 96-well plate

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Migration (Wound Healing) Assay

Objective: To assess the effect of this compound on cell migration.

Materials:

-

Cells grown to a confluent monolayer in a 6-well plate

-

Sterile 200 µL pipette tip

-

This compound-containing and control medium

-

Microscope with a camera

Procedure:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing either this compound or vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at different points and calculate the rate of wound closure as a measure of cell migration.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the cellular effects of a kinase inhibitor like this compound.

Conclusion

This compound remains a cornerstone tool for researchers investigating the vast biological roles of the PI3K/Akt/mTOR signaling pathway. Its ability to potently and reversibly inhibit PI3K activity has provided invaluable insights into cellular processes ranging from proliferation and survival to metabolism and migration. While acknowledging its off-target effects, careful experimental design and interpretation of results allow this compound to be a powerful pharmacological agent in the arsenal of cell biologists and drug discovery professionals. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in a research setting.

References

LY294002: A Technical Guide to a Seminal PI3K/Akt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LY294002, a foundational pharmacological tool used in the study of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. While newer, more specific inhibitors have since been developed, a thorough understanding of this compound's mechanism, potency, and experimental application remains critical for interpreting a vast body of scientific literature and for its continued use in specific research contexts.

Mechanism of Action

This compound is a synthetic, morpholine-containing organic molecule that functions as a potent and reversible inhibitor of PI3Ks.[1][2] Its primary mechanism involves competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the PI3K enzyme.[3] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of downstream signaling cascades.

The canonical PI3K/Akt pathway, which is inhibited by this compound, is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] The inhibition of PI3K prevents the recruitment and subsequent phosphorylation of Akt (also known as Protein Kinase B or PKB), a key downstream effector, thereby blocking the entire signaling cascade.[7][8]

Quantitative Potency and Selectivity Profile

This compound is considered a broad-spectrum inhibitor of Class I PI3Ks. Its potency, typically measured by the half-maximal inhibitory concentration (IC50), varies slightly among the different PI3K isoforms. However, a critical consideration for researchers is that this compound is not entirely selective for PI3K and exhibits inhibitory activity against other kinases, particularly at higher concentrations.[9][10] These off-target effects are crucial when interpreting experimental results.

Table 1: IC50 and Ki Values for this compound Against Various Kinases

| Target Kinase | IC50 Value (µM) | Ki Value (µM) | Notes |

|---|---|---|---|

| PI3Kα (p110α) | 0.5[9][11] | - | Primary on-target |

| PI3Kβ (p110β) | 0.97[9][11] | - | Primary on-target |

| PI3Kδ (p110δ) | 0.57[9][11] | - | Primary on-target |

| PI3K (Bovine, Sf9 cells) | 10[9] | - | Varies by source/assay |

| PI3K (HeLa cells) | - | 6[9] | Binding affinity |

| DNA-PK | 1.4[11][12] | - | Off-target |

| mTOR | 2.5[9] | - | Off-target |

| Casein Kinase 2 (CK2) | 0.098[9][11] | - | Potent off-target |

| Pim-1 Kinase | Reported Inhibition[10] | - | Off-target |

| BET Bromodomains | Reported Inhibition[1] | - | Off-target |

Experimental Protocols & Workflow

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize concentrations, incubation times, and specific reagents for their particular cell lines and experimental systems.

This protocol is for determining the IC50 value of this compound against purified PI3K enzymes.

-

Reagents & Materials:

-

Purified, recombinant PI3K enzyme (e.g., p110α/p85α).

-

Kinase reaction buffer.

-

Substrate: Phosphatidylinositol (PI).

-

[γ-³²P]ATP.

-

This compound stock solution (in DMSO).

-

PBS for reaction termination.

-

Thin Layer Chromatography (TLC) plate and chamber.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the purified PI3K enzyme, PI substrate, and the diluted this compound (or DMSO for control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP (final ATP concentration typically ~1 µM).[10]

-

Incubate the reaction at room temperature (~24°C) for 1 hour.[10]

-

Terminate the reaction by adding PBS.[10]

-

Extract the lipids from the reaction mixture.

-

Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP) from unreacted PI using an appropriate solvent system.

-

Expose the TLC plate to a phosphor screen and quantify the radioactive signal corresponding to PIP.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[10]

-

This protocol assesses the functional inhibition of the PI3K pathway in a cellular context.

-

Reagents & Materials:

-

Cultured cells of interest.

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[13]

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 10-50 µM) or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).[13] A pre-incubation of 1-2 hours is common before adding a stimulus.[2]

-

Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 12,000 x g for 15 min at 4°C).[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the specific reduction in phosphorylation.

-

Cellular Effects and Considerations

Inhibition of the PI3K/Akt pathway by this compound leads to several well-documented cellular outcomes:

-

Inhibition of Cell Proliferation: By blocking pro-growth signals, this compound can induce cell cycle arrest, often in the G1 phase.[9]

-

Induction of Apoptosis: The Akt pathway promotes survival by inhibiting pro-apoptotic proteins. This compound treatment can inactivate Akt, leading to caspase activation and programmed cell death.[9][14][15]

-

Inhibition of Autophagy: this compound is known to block the formation of autophagosomes, a key step in the autophagy process.[9][12]

Key Considerations for Use:

-

Solubility: this compound is soluble in DMSO and ethanol but not in water. Prepare concentrated stock solutions in an appropriate organic solvent.[2][16]

-

Stability and Storage: Store stock solutions at -20°C. It is more stable in solution than the irreversible inhibitor wortmannin.[2][9]

-

Reversibility: As a reversible inhibitor, its effects can be washed out, which is useful for temporal studies of pathway signaling.[1]

-

Off-Target Effects: Always consider the potential for off-target effects, especially when using concentrations above 10 µM. Results should be validated with more specific inhibitors or genetic approaches (e.g., siRNA/shRNA) where possible.[1][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. cusabio.com [cusabio.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 13. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]

- 15. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (this compound), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]

The Off-Target Profile of LY294002: A Technical Guide for Researchers

An In-depth Examination of the Non-Specific Effects of a Widely Used PI3K Inhibitor

LY294002 is a potent, cell-permeable, and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks). For decades, it has been an invaluable tool in elucidating the role of the PI3K/Akt signaling pathway in a myriad of cellular processes, including cell growth, proliferation, survival, and metabolism. However, a growing body of evidence has revealed that this compound is not entirely specific for PI3Ks and can interact with a range of other proteins, leading to off-target effects that can confound experimental results.[1][2] This guide provides a comprehensive overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental protocols for off-target identification, and visualizations of the involved signaling pathways to aid researchers in the interpretation of their findings and the design of more precise experiments.

Quantitative Analysis of this compound's Target Affinity

The inhibitory activity of this compound against its intended targets, the class I PI3K isoforms, and its various off-targets has been quantified through numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against these kinases.

| On-Target: PI3K Isoforms | IC50 (μM) |

| PI3Kα | 0.5 |

| PI3Kβ | 0.97 |

| PI3Kδ | 0.57 |

| PI3Kγ | 1.4 |

| Known Off-Targets | IC50 (μM) |

| Casein Kinase 2 (CK2) | 0.098 |

| Mammalian Target of Rapamycin (mTOR) | Inhibited[1][3] |

| DNA-dependent Protein Kinase (DNA-PK) | Inhibited[1][3] |

| Pim-1 | Inhibited[1][3] |

| Glycogen Synthase Kinase 3β (GSK3β) | Inhibited[1] |

| Bromodomain-containing protein 4 (Brd4) | Binds[1] |

Note: "Inhibited" indicates that studies have shown inhibitory effects, but specific IC50 values were not consistently reported in the reviewed literature. "Binds" indicates a demonstrated interaction without confirmed functional inhibition data.

Signaling Pathways Implicated in Off-Target Effects

To visualize the cellular context of this compound's activity, it is crucial to understand both its primary target pathway and the pathways affected by its off-target interactions.

The Canonical PI3K/Akt Signaling Pathway

The primary intended target of this compound is PI3K. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, which in turn regulates numerous cellular processes.

Caption: The canonical PI3K/Akt signaling pathway and the inhibitory action of this compound.

Key Off-Target Signaling Pathways

This compound has been shown to interact with several other kinases, thereby modulating their respective signaling cascades. The diagram below illustrates the intersection of this compound with some of its prominent off-targets.

Caption: this compound inhibits multiple kinases beyond PI3K, affecting diverse signaling pathways.

Experimental Protocols for Identifying Off-Target Effects

Several methodologies can be employed to determine the selectivity of a kinase inhibitor like this compound.[4] These range from broad, unbiased screening approaches to more targeted validation assays.

Chemical Proteomics for Unbiased Target Discovery

A powerful method to identify the direct binding partners of a small molecule is chemical proteomics.[1][2] This approach involves immobilizing a derivative of the compound on a solid support and using it as "bait" to capture interacting proteins from cell lysates.

Experimental Workflow

Caption: A typical workflow for identifying off-targets using chemical proteomics.

Detailed Methodology: Affinity Chromatography with an Immobilized this compound Analogue

This protocol is adapted from studies that successfully identified novel targets of this compound.[1][2]

-

Synthesis and Immobilization of this compound Analogue:

-

Synthesize an analogue of this compound containing a linker for immobilization, such as PI828.[2]

-

Covalently couple the analogue to epoxy-activated Sepharose beads according to the manufacturer's instructions.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., WEHI231 lymphoma cells) to a sufficient density.[2]

-

Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the immobilized this compound analogue beads with the cell lysate (e.g., 15 mg of total protein) for a defined period (e.g., 2 hours) at 4°C with gentle rotation.[2]

-

As a negative control, incubate lysate with control beads (Sepharose beads without the immobilized compound).

-

For competition experiments to validate specific binding, pre-incubate the lysate with an excess of free this compound (e.g., 1 mM) before adding the beads.[2]

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins by adding a denaturing buffer (e.g., 2x Laemmli sample buffer) and boiling for 5-10 minutes.[2]

-

-

Protein Separation and Identification:

Kinase Selectivity Profiling

To quantify the inhibitory activity of this compound against a broad panel of kinases, in vitro kinase assays are commonly used.[4][5] These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

Detailed Methodology: Radiometric Kinase Assay

This is a classic and direct method for measuring kinase activity.[3][4]

-

Assay Setup:

-

Prepare a reaction mixture containing a specific kinase, its substrate (a peptide or protein), and a buffer optimized for that kinase's activity.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) at a concentration close to the Km,ATP of the kinase to ensure accurate IC50 determination.[4]

-

-

Kinase Reaction and Termination:

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction proceeds within the linear range.

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the phosphorylated substrate.

-

-

Quantification of Substrate Phosphorylation:

-

Wash the membrane to remove unincorporated radiolabeled ATP.

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

-

Implications for Researchers

The off-target effects of this compound have significant implications for the interpretation of experimental data. Researchers should consider the following:

-

Phenotypes may not be solely due to PI3K inhibition: Cellular responses observed after treatment with this compound could be a result of its effects on CK2, GSK3, mTOR, or other off-targets.[1]

-

Validation with multiple inhibitors is crucial: To confidently attribute an effect to PI3K inhibition, it is advisable to use other, more specific PI3K inhibitors in parallel, such as wortmannin (though it also has its own off-targets) or isoform-specific inhibitors.[5][6]

-

Consider the cellular context: The expression levels and importance of the off-target kinases can vary between different cell types, potentially leading to cell-specific effects of this compound.

-

Dose-response experiments are essential: Using the lowest effective concentration of this compound can help to minimize off-target effects.

Conclusion

References

- 1. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

exploring the chemical properties of LY294002

An In-Depth Technical Guide to the Chemical Properties of LY294002

Introduction

This compound is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks)[1][2]. As the first synthetic molecule developed to inhibit this critical enzyme family, it has become an invaluable research tool for elucidating the role of the PI3K/Akt/mTOR signaling pathway in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism[3][4]. While it is a powerful inhibitor, it is essential for researchers to recognize that this compound is not entirely selective for PI3Ks and can influence other cellular targets[1][3]. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, with the IUPAC name 2-(Morpholin-4-yl)-8-phenyl-4H-1-benzopyran-4-one, is a morpholine-containing chemical compound[1]. Its properties make it more stable in solution than other PI3K inhibitors like Wortmannin, which acts irreversibly[1][5].

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₇NO₃ | [1][6] |

| Molar Mass | 307.349 g/mol | [1][6] |

| CAS Number | 154447-36-6 | [6][7] |

| Appearance | Off-white solid | [2] |

| Purity | ≥98% | [2][6] |

Solubility and Storage

Proper handling and storage of this compound are critical to maintain its potency and ensure experimental reproducibility.

| Property | Value | Source |

| Solubility | Soluble in DMSO (≥15.37 mg/mL) and Ethanol (≥13.55 mg/mL). Insoluble in water. | [5][7][8] |

| Stock Solution Prep. | For a 10 mM stock, reconstitute 1.5 mg in 488 µl DMSO. For a 50 mM stock, reconstitute 1.5 mg in 98 µl DMSO. | [9] |

| Storage | Store lyophilized or in solution at -20°C, desiccated. The lyophilized form is stable for 24 months. | [7][9] |

| Solution Stability | Once in solution, use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [7][9] |

Mechanism of Action and Target Selectivity

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of PI3Ks[2][10]. While it is a broad-spectrum inhibitor of Class I PI3Ks, it also demonstrates activity against other related and unrelated kinases. This lack of complete selectivity is a crucial consideration in experimental design[1][3].

Primary Targets: PI3K Isoforms

This compound effectively inhibits multiple isoforms of Class I PI3K.

| Target | IC₅₀ Value (µM) | Source |

| PI3Kα (p110α) | 0.5 - 0.73 | [5][11] |

| PI3Kβ (p110β) | 0.31 - 0.97 | [5][11] |

| PI3Kδ (p110δ) | 0.57 - 1.06 | [5][11] |

| PI3Kγ (p110γ) | 6.60 | [12] |

| General PI3K | 1.40 | [1][2][7] |

Off-Target Kinase Activity

This compound is known to inhibit other kinases, which can lead to PI3K-independent effects.

| Off-Target | IC₅₀ Value | Source |

| CK2 (Casein Kinase 2) | 98 nM | [5][11] |

| DNA-PK | 1.4 µM | [11][12] |

| mTOR | 2.5 µM | [5] |

| Pim-1 | Inhibited | [3][5] |

| BET Bromodomains | Inhibited (at ≥10 μM) | [1][8] |

Signaling Pathway Inhibition

This compound exerts its biological effects primarily by blocking the PI3K/Akt/mTOR pathway. This inhibition prevents the phosphorylation and activation of Akt, a key downstream effector, which in turn affects numerous cellular processes.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Inhibition of this pathway by this compound leads to decreased phosphorylation of Akt (at Ser473), which subsequently prevents the activation of downstream targets[5][7]. This can induce a G1 phase cell cycle arrest, inhibit cell proliferation, and promote apoptosis[5][12].

Experimental Protocols

Detailed methodologies are crucial for the effective use of this compound in research.

In Vitro PI3K Kinase Assay (Radiometric)

This protocol determines the IC₅₀ of this compound on purified, recombinant PI3K enzymes.

Methodology:

-

Reaction Setup : Prepare a reaction mixture containing purified recombinant PI3K enzyme, a lipid substrate (e.g., phosphatidylinositol), and a buffer solution.

-

Inhibitor Addition : Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

-

Initiate Reaction : Start the kinase reaction by adding [γ-³²P]ATP (e.g., 1 µM ATP)[3][5].

-

Incubation : Incubate the reaction for 1 hour at room temperature (24°C)[3][5].

-

Termination : Stop the reaction by adding a solution like PBS[3][5].

-

Detection : Separate the radiolabeled lipid product from the unincorporated [γ-³²P]ATP using thin-layer chromatography (TLC) or lipid extraction.

-

Quantification : Quantify the amount of radiolabeled product using a phosphorimager or scintillation counting.

-

Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Determine the IC₅₀ value using a sigmoidal dose-response curve fit[3][5].

Western Blot for Akt Phosphorylation

This protocol assesses the effect of this compound on the PI3K pathway activity within cultured cells by measuring the phosphorylation status of Akt.

Methodology:

-

Cell Culture : Plate cells (e.g., human cancer cell lines) and grow to desired confluency[13].

-

Treatment : Pre-treat cells with this compound at various concentrations (e.g., 10-50 µM) for a specified duration (typically 1-2 hours) before stimulation[7][14][15].

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation[16].

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE : Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel[16].

-

Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane[16].

-

Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C. Also, probe separate blots or strip and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH)[16][17].

-

Secondary Antibody : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[16].

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis : Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ≥98% (HPLC), solid, PI3K inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bca-protein.com [bca-protein.com]

- 5. selleckchem.com [selleckchem.com]

- 6. stemcell.com [stemcell.com]

- 7. This compound | Cell Signaling Technology [cellsignal.com]

- 8. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]

- 9. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. abmole.com [abmole.com]

- 13. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound treatment [bio-protocol.org]

- 15. biocompare.com [biocompare.com]

- 16. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The PI3K Inhibitor LY294002: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY294002 is a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases crucial in regulating a multitude of cellular processes, including proliferation, survival, and differentiation. A significant body of research has demonstrated that this compound exerts a profound impact on cell cycle progression, primarily by inducing a G1 phase arrest in a wide range of cell types. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention. The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and proliferation, and its aberrant activation is frequently observed in human cancers.[1]

This compound, a morpholine derivative of quercetin, was one of the first synthetic molecules identified as a potent inhibitor of PI3K.[2] It competitively binds to the ATP-binding site of the p110 catalytic subunit of Class I PI3Ks (α, β, and δ) with IC50 values in the low micromolar range.[3] By inhibiting PI3K, this compound effectively blocks the downstream activation of key signaling nodes, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). This blockade initiates a cascade of events that ultimately impinges upon the core cell cycle machinery, leading to a halt in cellular proliferation.

Mechanism of Action: PI3K Inhibition and Cell Cycle Arrest

The primary mechanism by which this compound influences cell cycle progression is through the induction of a G1 phase arrest.[1] This is achieved by modulating the expression and activity of key G1 regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).

The PI3K/Akt pathway promotes cell cycle progression through several mechanisms:

-

Phosphorylation and inactivation of the CDK inhibitor p27Kip1: Akt can directly phosphorylate p27Kip1, leading to its cytoplasmic sequestration and subsequent degradation. This relieves the inhibition of Cyclin E-CDK2 complexes, allowing for the G1/S transition.

-

Activation of Cyclin D1 expression: The PI3K/Akt pathway can promote the transcription and translation of Cyclin D1, a key regulator of the G1 phase. Cyclin D1 forms complexes with CDK4 and CDK6, which then phosphorylate the retinoblastoma protein (pRb).

-

Inhibition of GSK-3β: Akt phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β), a kinase that promotes the degradation of Cyclin D1.

By inhibiting PI3K and subsequently Akt, this compound reverses these effects, leading to:

-

Increased levels and nuclear localization of p27Kip1: Inhibition of Akt prevents the phosphorylation of p27Kip1, leading to its accumulation in the nucleus where it can bind to and inhibit Cyclin E-CDK2 complexes.[1]

-

Decreased expression of Cyclin D1: this compound treatment has been shown to reduce the levels of Cyclin D1 protein.[4]

-

Reduced phosphorylation of pRb: The combined effect of increased p27Kip1 and decreased Cyclin D1 leads to reduced activity of G1 CDKs, resulting in hypophosphorylation of pRb. Hypophosphorylated pRb remains bound to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.

The culmination of these molecular events is a robust arrest of the cell cycle at the G1/S checkpoint.

Quantitative Data on this compound-Induced Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on cell cycle phase distribution in various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cells

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | Reference |

| SKOV3 | Control | 39.0 ± 0.4 | 41.3 ± 2.9 | [2] |

| SKOV3 | This compound (20 µM) | 46.0 ± 0.2 | Decreased | [2] |

| IGROV1 | Control | 52.6 ± 0.2 | Not specified | [2] |

| IGROV1 | This compound (10 µM) | 60.1 ± 0.3 | Decreased | [2] |

Table 2: General Dose-Dependent Effects of this compound on Cell Cycle Progression

| Cell Line Type | This compound Concentration | Observed Effect on Cell Cycle | Reference |

| Melanoma | Not specified | Induces a specific G1 block | [1] |

| Osteosarcoma (MG-63) | Not specified | Partial inhibition of proliferation | [3] |

| Jurkat T cells | Not specified | Altered cell cycle distribution | [5] |

| Nasopharyngeal Carcinoma (CNE-2Z) | 10-75 µM | Dose-dependent inhibition of proliferation | [6] |

Experimental Protocols

Cell Culture and Treatment

-

Culture the desired cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Seed cells in multi-well plates or flasks at a density that will allow for logarithmic growth during the experiment.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.[7]

-

On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations.

-

Replace the culture medium of the cells with the medium containing this compound or vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Protocol:

-

Harvest the cells by trypsinization and collect them in a centrifuge tube.

-

Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 ml of cold PBS.

-

While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µl of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[8]

Western Blot Analysis of Cell Cycle Proteins

Materials:

-

RIPA lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-p27Kip1, anti-phospho-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. Optimal antibody dilutions should be determined empirically, but a starting range of 1:1000 is common.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.

Visualizations

Figure 1: The PI3K/Akt signaling pathway and its inhibition by this compound, leading to G1 phase arrest.

Figure 2: Experimental workflow for studying the effects of this compound on cell cycle progression.

Conclusion

This compound serves as a powerful research tool for elucidating the role of the PI3K/Akt pathway in cell cycle regulation. Its ability to induce a potent G1 phase arrest is well-documented and is a direct consequence of its inhibitory action on PI3K. This leads to the stabilization and activation of the CDK inhibitor p27Kip1 and the downregulation of Cyclin D1, ultimately preventing the phosphorylation of pRb and blocking entry into the S phase. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate relationship between PI3K signaling and cell cycle control, and to explore the therapeutic potential of targeting this pathway in cancer and other proliferative disorders. While this compound itself has limited clinical utility due to off-target effects and poor pharmacokinetic properties, it has been instrumental in validating PI3K as a therapeutic target and has paved the way for the development of more specific and potent PI3K inhibitors that are now in clinical use.

References

- 1. G1 phase arrest by the phosphatidylinositol 3-kinase inhibitor LY 294002 is correlated to up-regulation of p27Kip1 and inhibition of G1 CDKs in choroidal melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Cell Signaling Technology [cellsignal.com]

- 8. Flow Cytometry Protocol [sigmaaldrich.com]

The Genesis of a Workhorse: A Technical Guide to the Discovery and Development of LY294002 as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of signal transduction research, the phosphatidylinositol 3-kinase (PI3K) pathway stands as a central hub, governing a multitude of cellular processes including growth, proliferation, survival, and metabolism. The elucidation of this complex network has been profoundly influenced by the availability of specific pharmacological inhibitors. Among these, LY294002 emerged as a pioneering and widely utilized research tool. This technical guide provides an in-depth exploration of the discovery and development of this compound, its mechanism of action, and the experimental protocols that have defined its application in the laboratory.

Discovery and Development

This compound, chemically known as 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, was synthesized by researchers at Eli Lilly in 1994.[1] It was developed as a structural analog of quercetin, a naturally occurring flavonoid known to inhibit several protein kinases, including PI3K.[2][3] The goal was to create a more stable and selective inhibitor compared to the first-generation PI3K inhibitor, wortmannin, a fungal metabolite that acts as a potent but irreversible and relatively unstable inhibitor.[1][4] this compound offered the advantage of being a reversible inhibitor, making it a more versatile tool for studying the dynamic nature of PI3K signaling.[4] However, its poor aqueous solubility ultimately hindered its clinical development.[1]

Mechanism of Action

This compound exerts its inhibitory effect by acting as a competitive inhibitor of ATP at the kinase domain of PI3K.[2] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K signaling cascade. The inhibition of PIP3 production subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[5][6]

While developed as a PI3K inhibitor, it is crucial for researchers to recognize that this compound is not entirely specific. It has been shown to inhibit other members of the PI3K-related kinase (PIKK) family, such as the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK), as well as other unrelated kinases like casein kinase 2 (CK2) and Pim-1.[7][8] This off-target activity necessitates careful interpretation of experimental results and the use of complementary approaches to validate findings.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various kinases is a critical parameter for its application in research. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against different PI3K isoforms and other kinases.

| Target Kinase | IC50 Value (μM) | Reference(s) |

| PI3Kα | 0.5, 0.73 | [7][9] |

| PI3Kβ | 0.97, 0.31 | [7][9] |

| PI3Kδ | 0.57, 1.06 | [7][9] |

| PI3Kγ | 6.60 | [9][10] |

| DNA-PK | 1.4 | [10] |

| mTOR | 2.5 | [7] |

| CK2 | 0.098 | [7] |

Signaling Pathway Diagram

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted using this compound.

In Vitro PI3K Kinase Assay (Radiometric)

This assay measures the enzymatic activity of PI3K by quantifying the incorporation of radioactive phosphate into its lipid substrate.

Materials:

-

Purified recombinant PI3K enzyme

-

This compound

-

Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 1 M HCl)

-

Organic solvent for lipid extraction (e.g., chloroform:methanol mixture)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the purified PI3K enzyme, the lipid substrate, and the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP to the mixture.

-

Incubate the reaction at room temperature (e.g., 24°C) for a defined period (e.g., 1 hour).[7]

-

Terminate the reaction by adding the stop solution.

-

Extract the radiolabeled lipids using an organic solvent.

-

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Visualize and quantify the radiolabeled product (PIP or PIP3) using a phosphorimager or autoradiography.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (WST-1/MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., colon cancer cell lines DLD-1, LoVo)[7]

-

Complete cell culture medium

-

This compound

-

96-well microtiter plates

-

WST-1 or MTT reagent

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at a predetermined density (e.g., 1.0 x 10⁵ cells/well) and allow them to adhere overnight.[7]

-

Treat the cells with various concentrations of this compound (e.g., 0-50 μM) or vehicle control in triplicate.[7]

-

Incubate the plates at 37°C in a humidified CO₂ incubator for the desired time period (e.g., 24, 48 hours).[7]

-

Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the reagent by metabolically active cells.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell proliferation.

Caption: A standard workflow for a cell proliferation assay using this compound.

Conclusion

This compound has been an indispensable tool in dissecting the intricacies of the PI3K signaling pathway. Its development marked a significant advancement in the field, providing a reversible and more stable alternative to earlier inhibitors. While its off-target effects necessitate careful experimental design and data interpretation, a thorough understanding of its pharmacological profile, as outlined in this guide, enables researchers to effectively leverage its capabilities. The quantitative data and detailed protocols provided herein serve as a valuable resource for scientists employing this compound to unravel the complexities of cellular signaling in both normal physiology and disease.

References

- 1. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (this compound), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/Akt promotes feedforward mTORC2 activation through IKKα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LY 294002 hydrochloride | PI 3-kinase | Tocris Bioscience [tocris.com]

- 10. abmole.com [abmole.com]

The Impact of LY294002 on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY294002 is a potent and widely utilized inhibitor of phosphoinositide 3-kinases (PI3Ks), key enzymes in a critical signaling pathway that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism. This technical guide provides an in-depth examination of the multifaceted impact of this compound on cellular metabolism. By inhibiting the PI3K/Akt/mTOR pathway, this compound orchestrates a significant reprogramming of cellular energy production and biosynthetic processes. This guide will detail its effects on glycolysis, the pentose phosphate pathway, and fatty acid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Understanding the metabolic consequences of PI3K inhibition by this compound is crucial for researchers in oncology, metabolic diseases, and drug development.

Introduction: The PI3K/Akt/mTOR Pathway and its Central Role in Metabolism

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cellular metabolism.[1][2] Activated by various growth factors and hormones, this pathway promotes anabolic processes, including glucose uptake and utilization, protein synthesis, and lipid synthesis, while inhibiting catabolic processes like autophagy.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, where it contributes to the metabolic reprogramming that fuels rapid cell growth and proliferation.[3][4][5]

This compound, a synthetic morpholine derivative of quercetin, was one of the first small molecule inhibitors of PI3K to be developed.[6] It acts as a reversible, ATP-competitive inhibitor of all class I PI3K isoforms (p110α, p110β, and p110δ) with IC50 values in the sub-micromolar range.[1][7] While instrumental in elucidating the roles of the PI3K pathway, it is important to note that this compound is not entirely specific and can inhibit other kinases at higher concentrations.[7][8] Nevertheless, it remains a valuable tool for studying the metabolic consequences of PI3K pathway inhibition.

Impact on Glycolysis and the Warburg Effect

A profound effect of this compound on cellular metabolism is its potent inhibition of aerobic glycolysis, a phenomenon often referred to as the Warburg effect in cancer cells.[3][4][9] This metabolic shift, characterized by high rates of glucose uptake and lactate production even in the presence of oxygen, is a key feature of many tumors. This compound counteracts this by targeting multiple nodes within the glycolytic pathway.

Inhibition of Glucose Uptake and Key Glycolytic Enzymes

This compound has been shown to significantly reduce glucose uptake in various cancer cell lines.[10] This is, in part, due to the downregulation of the glucose transporter 1 (GLUT1), whose expression is often promoted by the PI3K/Akt pathway. Furthermore, this compound treatment leads to a decrease in the expression and activity of key glycolytic enzymes. Notably, the expression of hexokinase 2 (HK2) and pyruvate kinase M2 (PKM2) is often suppressed.[3][10] PKM2, in particular, is a critical regulator of the final, rate-limiting step of glycolysis and its inhibition by this compound contributes significantly to the suppression of the Warburg effect.[3][4][9]

Reduction of Lactate Production

A direct consequence of inhibiting glycolysis is a marked decrease in the production and secretion of lactate.[3][10] Studies have demonstrated that treatment with this compound leads to a dose-dependent reduction in lactate dehydrogenase (LDH) activity and lactate levels in the culture medium of cancer cells.[3] This not only reflects a decrease in glycolytic flux but also has implications for the tumor microenvironment, where lactate can act as a signaling molecule and contribute to an acidic milieu.

Data Presentation: Quantitative Effects of this compound on Glycolysis

| Parameter | Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |

| Cell Viability | BGC-823 (Gastric Cancer) | 20 µmol/l | 24 h | Decreased to 91.64 ± 3.06% of control | [3] |

| BGC-823 (Gastric Cancer) | 50 µmol/l | 48 h | Significant decrease in viability | [3] | |

| Glucose Uptake | MV4-11-R (AML) | 20 µM | 6 h | Reduced to 73.5% of control | [10] |

| BaF3-ITD-R (AML) | 20 µM | 6 h | Reduced to 72.8% of control | [10] | |

| Lactate Production | MV4-11-R (AML) | 20 µM | 6 h | Inhibited to 85.3% of control | [10] |

| BaF3-ITD-R (AML) | 20 µM | 6 h | Inhibited to 89.2% of control | [10] | |

| LDH Activity | BGC-823 (Gastric Cancer) | 50 µmol/l | 48 h | Significantly decreased | [3] |

| Protein Expression | BGC-823 (Gastric Cancer) | 50 µmol/l | 48 h | Decreased p-Akt, p-mTOR, HIF-1α, PKM2 | [3] |

| MV4-11-R & BaF3-ITD-R (AML) | Increasing concentrations | - | Significant suppression of HK2 | [10] |

Impact on the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. Its primary functions are to produce NADPH, which is essential for antioxidant defense and reductive biosynthesis, and to generate precursors for nucleotide synthesis. The PI3K/Akt pathway is known to regulate the PPP. While direct, quantitative studies on the effect of this compound on PPP flux are limited, the known regulatory links suggest an inhibitory role. By suppressing the PI3K/Akt pathway, this compound would be expected to decrease the activity of key PPP enzymes, thereby reducing NADPH production and the synthesis of nucleotide precursors. This would have significant implications for cancer cells, which have a high demand for both to support rapid proliferation and combat oxidative stress. Further research is needed to fully elucidate the direct impact of this compound on the pentose phosphate pathway.

Impact on Fatty Acid Metabolism

De novo fatty acid synthesis is another critical anabolic pathway that is often upregulated in cancer cells to provide lipids for membrane biogenesis, energy storage, and signaling molecules. The PI3K/Akt/mTOR pathway plays a significant role in promoting lipogenesis.

Inhibition of Fatty Acid Synthase (FASN)

A key enzyme in fatty acid synthesis is fatty acid synthase (FASN). The expression and activity of FASN are often elevated in cancer cells and are positively regulated by the PI3K/Akt pathway. Treatment with this compound has been shown to decrease the expression of FASN in various cancer cell lines. This inhibitory effect on FASN contributes to the anti-proliferative and pro-apoptotic effects of this compound. By blocking the synthesis of fatty acids, this compound deprives cancer cells of essential building blocks for new membranes and signaling molecules.

Data Presentation: Quantitative Effects of this compound on Fatty Acid Metabolism

| Parameter | Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |

| FASN Protein Expression | Colon Cancer Cells | 10 µM | 2 h pre-treatment | Blocked IGF-1-induced increase in FASN | |

| Intracellular Long-Chain Fatty Acid Production | Colon Cancer Cells | 10 µM | 2 h pre-treatment | Inhibited IGF-1-stimulated production |

Impact on Mitochondrial Metabolism

Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. The PI3K/Akt pathway also influences mitochondrial function and biogenesis.

This compound treatment has been shown to alter mitochondrial function. Inhibition of the PI3K pathway can lead to a decrease in mitochondrial mass and an increase in mitochondrial membrane potential and reactive oxygen species (ROS) levels. This can ultimately contribute to the induction of apoptosis.

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate cells (e.g., BGC-823 gastric cancer cells) at a density of 1x10⁴ cells/well in a 96-well plate and culture for 24 hours.[3]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 50, 100 µmol/l) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).[3]

-

Assay: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Lactate Production Assay

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the cell viability assay.[3]

-

Sample Collection: After the treatment period, collect the cell culture medium.

-

Assay: Determine the lactate concentration in the collected medium using a commercially available lactate assay kit, following the manufacturer's instructions.[3]

-

Normalization: Normalize the lactate concentration to the cell number or total protein content in each well.

Western Blot Analysis of PI3K/Akt Pathway Proteins

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, PKM2, HK2, FASN) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Visualizations

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway and its metabolic targets inhibited by this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing the metabolic effects of this compound.

Conclusion

This compound, as a potent inhibitor of the PI3K/Akt/mTOR pathway, serves as an invaluable tool for dissecting the intricate links between cellular signaling and metabolism. Its profound inhibitory effects on glycolysis, fatty acid synthesis, and mitochondrial function underscore the central role of the PI3K pathway in orchestrating the metabolic phenotype of cells, particularly in the context of cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to investigate the metabolic consequences of PI3K inhibition. A deeper understanding of how compounds like this compound modulate cellular metabolism will continue to fuel the development of novel therapeutic strategies targeting the metabolic vulnerabilities of cancer and other diseases.

References

- 1. Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated pentose phosphate pathway flux supports appendage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Changes of Lipidomic Profiles Reveal Therapeutic Effects of Exenatide in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulating effect of the PI3-kinase inhibitor this compound on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY294002 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY294002 is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks). By competing with ATP for the binding site on the PI3K enzyme, this compound effectively blocks the PI3K/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and differentiation.[1][2] Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines makes it a valuable tool in cancer research and drug development.[3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and protein signaling.

Mechanism of Action

This compound primarily targets the p110 catalytic subunit of Class I PI3Ks (α, β, and δ) with IC50 values in the sub-micromolar range.[4] Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as Akt (Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The subsequent dephosphorylation and inactivation of Akt lead to the modulation of numerous downstream targets involved in cell cycle progression and apoptosis.[5]

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |

| MCF-7 | Breast Cancer | 0.87 | Not Specified | Not Specified |

| K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified | Not Specified |

| HL-60 | Acute Promyelocytic Leukemia | Not Specified | Not Specified | Not Specified |

| KG1a | Acute Myelogenous Leukemia | Not Specified | Not Specified | Not Specified |

| HCT116 | Colorectal Cancer | Not Specified | Not Specified | Not Specified |

| LoVo | Colorectal Cancer | Not Specified | Not Specified | Not Specified |

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle |

| HL-60 | 10 | Not Specified | Delay in S and G2/M phases |

| MCF-7 | Not Specified | Not Specified | Increase in pre-G1 phase |

| K562 | Not Specified | Not Specified | Downregulation of Skp2 and Bcl2, upregulation of p27 and Bax |

| HL-60 | Not Specified | Not Specified | Downregulation of Skp2 and Bcl2, upregulation of p27 and Bax |

| KG1a | Not Specified | Not Specified | Downregulation of Skp2 and Bcl2, upregulation of p27 and Bax |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, dissolve 3.07 mg of this compound (Molecular Weight: 307.34 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

Materials: